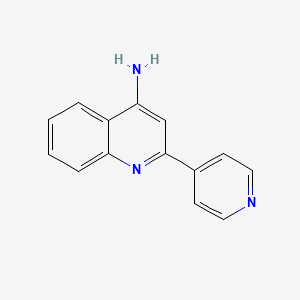
Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol is a synthetic organic compound with the molecular formula C12H16N2O2 It is characterized by the presence of two aziridine rings attached to a benzene ring substituted with hydroxyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzene-1,4-diol with 2-methylaziridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems may be implemented to enhance production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aziridine rings can be reduced to form amines.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can undergo ring-opening reactions with nucleophiles such as DNA, proteins, and other biomolecules. This reactivity is exploited in various applications, including cross-linking and drug design .
Comparación Con Compuestos Similares
Similar Compounds
2,5-bis(prop-2-enyl)benzene-1,4-diol: Similar structure but with prop-2-enyl groups instead of aziridine rings.
2,5-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene-1,4-diol: Contains imidazole rings instead of aziridine rings.
Uniqueness
2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol is unique due to the presence of aziridine rings, which impart high reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly useful in applications requiring cross-linking and covalent modification of biomolecules .
Propiedades
Número CAS |
21384-06-5 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol |
InChI |
InChI=1S/C12H16N2O2/c1-7-5-13(7)9-3-12(16)10(4-11(9)15)14-6-8(14)2/h3-4,7-8,15-16H,5-6H2,1-2H3 |
Clave InChI |
BAFIFTYSBSVZEN-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1C2=CC(=C(C=C2O)N3CC3C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11886488.png)
![1-Oxa-4-azaspiro[4.5]decane, 2-phenyl-](/img/structure/B11886493.png)





![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid](/img/structure/B11886518.png)



